

Protocol for Creating a Topical Delivery System with Polawax GP 200

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Polawax GP 200	
Cat. No.:	B1166089	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of topical delivery systems utilizing **Polawax GP 200**, a non-ionic self-emulsifying wax. **Polawax GP 200** is a versatile excipient used to create stable and cosmetically elegant oil-in-water (o/w) emulsions, such as creams and lotions.[1][2][3][4] It is a proprietary blend of cetearyl alcohol and PEG-20 stearate, which are vegetable-derived emulsifiers and stabilizers.[3][5] This emulsifying wax is known for its ability to produce thick emulsions without the need for additional stiffening agents and is stable over a wide pH range (3-13) and in the presence of electrolytes.[1][4]

These application notes will detail the formulation principles, provide exemplary formulations, and outline detailed protocols for the preparation and characterization of topical systems incorporating **Polawax GP 200**.

Introduction to Polawax GP 200 in Topical Formulations

Polawax GP 200 simplifies the formulation process by acting as an all-in-one emulsifier, thickener, and stabilizer.[4] It is suitable for creating a variety of topical products, from light lotions to heavy creams, by varying its concentration.[1] The formation of liquid crystals within the emulsion promotes a time-release hydration effect and can serve as a slow-release delivery mechanism for active pharmaceutical ingredients (APIs).[1][3][4]

Key Features of Polawax GP 200:

- Ease of Use: As a self-emulsifying wax, it simplifies the manufacturing process.
- Versatility: Can be used to create a range of viscosities.[1]
- Stability: Forms stable emulsions over a broad pH and electrolyte range.[1][4]
- Drug Delivery: The liquid crystalline structure can facilitate controlled release of APIs.[1][3][4]

Formulation Guidelines

The concentration of **Polawax GP 200** is a critical factor in determining the final viscosity and texture of the formulation. The following table provides typical concentration ranges for different types of topical systems.

Formulation Type	Polawax GP 200 (% w/w of total formulation)	Oil Phase (% w/w)	Aqueous Phase (% w/w)	General Characteristic s
Light Lotion	2 - 4%	10 - 20%	75 - 88%	Fluid, easily spreadable, light skin feel.
Cream	5 - 8%	20 - 30%	62 - 75%	Viscous, rich texture, good for barrier function.
Heavy Cream	8 - 10%	30 - 40%	50 - 62%	Very thick, occlusive, for intensive moisturization.

Note: The total of all components should equal 100%. The percentage of **Polawax GP 200** is often calculated as approximately 25% of the total oil phase weight.[4][6]

Exemplary Formulations:

The following are example formulations for a basic lotion and cream. These can be adapted based on the desired properties and the inclusion of an Active Pharmaceutical Ingredient (API).

Table 1: Exemplary Formulations

Ingredient	Function	Lotion (% w/w)	Cream (% w/w)
Oil Phase			
Polawax GP 200	Emulsifier, Thickener	3.0	7.0
Mineral Oil / Caprylic/Capric Triglyceride	Emollient	15.0	25.0
Cetyl Alcohol	Thickener, Stabilizer	1.0	2.0
Aqueous Phase			
Deionized Water	Vehicle	79.8	64.8
Glycerin	Humectant	1.0	1.0
Cool-Down Phase	_		
Preservative (e.g., Phenoxyethanol)	Preservative	0.2	0.2
Active Pharmaceutical Ingredient (API)	Active	q.s.	q.s.
Total	100.0	100.0	

Experimental Protocols Laboratory-Scale Preparation of a Topical Cream

This protocol outlines the steps for preparing a 100g batch of the example cream formulation.

Materials and Equipment:

Two heat-resistant glass beakers (250 mL)

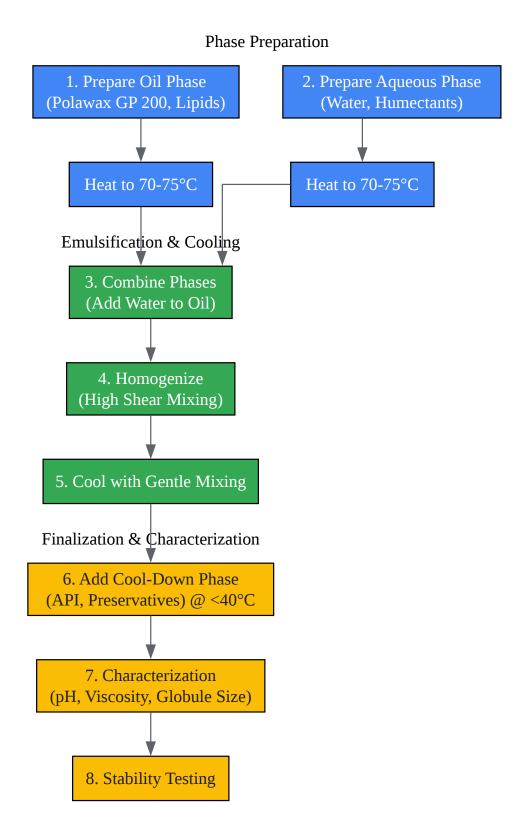
- · Water bath or heating mantle
- Overhead stirrer or homogenizer (e.g., Silverson type)
- Digital balance
- Thermometer
- Spatulas and weighing papers

Procedure:

- Oil Phase Preparation:
 - Weigh the Polawax GP 200, Mineral Oil, and Cetyl Alcohol into one of the beakers.
 - Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
- Aqueous Phase Preparation:
 - Weigh the deionized water and glycerin into the second beaker.
 - Heat the aqueous phase to 70-75°C in a separate water bath.
- Emulsification:
 - Slowly add the aqueous phase to the oil phase while continuously mixing with an overhead stirrer at a moderate speed (e.g., 500-1000 rpm).
 - Increase the mixing speed (e.g., to 2000-5000 rpm) or use a homogenizer for 2-5 minutes to ensure a fine and uniform emulsion. The more shear energy introduced, the smaller the droplet size, resulting in a more stable emulsion.
- Cooling:
 - Remove the emulsion from the heat and continue stirring at a lower speed as it cools.
- Addition of Cool-Down Phase:

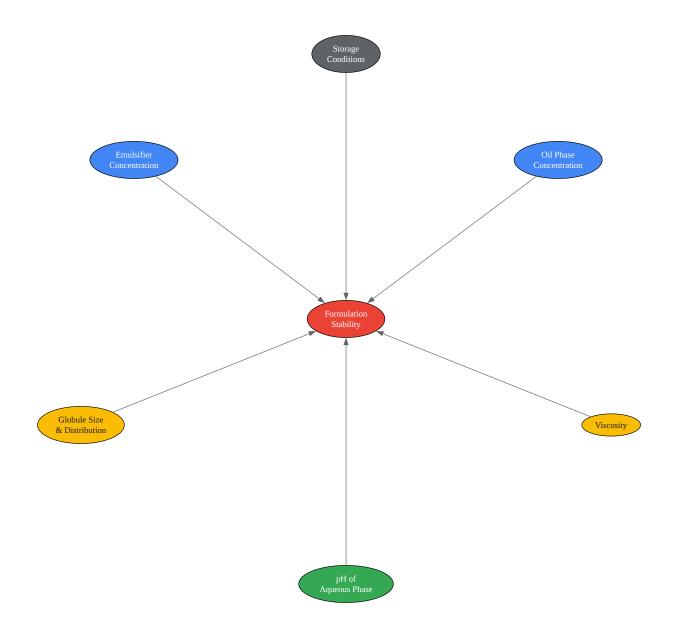
- When the temperature of the emulsion reaches approximately 40°C, add the preservative and the API (if applicable).
- Continue stirring until the cream is uniform and has cooled to room temperature.
- Final Product:
 - Transfer the cream to an appropriate container and label it.

Characterization of the Topical Delivery System


- Procedure: Visually inspect the formulation for its color, odor, and homogeneity. Measure the pH of a 10% dispersion of the cream in deionized water using a calibrated pH meter.
- Acceptance Criteria: A smooth, uniform appearance with no signs of phase separation. The pH should be within the desired range for topical application (typically 4.5-6.5).
- Instrumentation: A rotational viscometer or rheometer.
- Procedure:
 - Equilibrate the sample to a controlled temperature (e.g., 25°C).
 - Measure the viscosity at various shear rates to characterize the rheological behavior (e.g., shear-thinning).
 - For a more detailed analysis, perform an oscillatory measurement to determine the storage modulus (G') and loss modulus (G").
- Data Presentation: Plot viscosity as a function of shear rate. A shear-thinning profile is generally desirable for topical products, allowing for easy application and good spreadability.
- Instrumentation: Optical microscope with a calibrated eyepiece or a laser diffraction particle size analyzer.
- Procedure:
 - Dilute a small amount of the cream with deionized water.

- For microscopy, place a drop of the diluted emulsion on a slide and observe the dispersed oil globules under magnification.
- For laser diffraction, introduce the diluted sample into the instrument and measure the globule size distribution.
- Data Presentation: Report the mean globule size and the polydispersity index. A smaller and more uniform globule size generally correlates with better long-term stability.
- Protocol: Conduct accelerated stability studies according to ICH guidelines (e.g., storing samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months).
- Parameters to Monitor:
 - Physical appearance (phase separation, color change)
 - pH
 - Viscosity
 - Globule size
 - Assay of the API
- Frequency of Testing: Typically at 0, 1, 3, and 6 months for accelerated studies.

Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for creating a topical delivery system.

Factors Influencing Formulation Stability

Click to download full resolution via product page

Caption: Key factors influencing the stability of the topical formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. soap-formula.ru [soap-formula.ru]
- 2. crodahomecare.com [crodahomecare.com]
- 3. ulprospector.com [ulprospector.com]
- 4. covalo.com [covalo.com]
- 5. rangeproducts.com.au [rangeproducts.com.au]
- 6. Polawax GP 200 [candlemaking.gr]
- To cite this document: BenchChem. [Protocol for Creating a Topical Delivery System with Polawax GP 200]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166089#protocol-for-creating-a-topical-delivery-system-with-polawax-gp-200]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com